molecular formula C10H16BrNO4S2 B2438988 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide CAS No. 2034332-28-8

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide

Cat. No.: B2438988
CAS No.: 2034332-28-8
M. Wt: 358.27
InChI Key: CBNFVIIRUZVISU-UHFFFAOYSA-N
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Description

5-Bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide ( 2034332-28-8) is a chemical building block with the molecular formula C 10 H 16 BrNO 4 S 2 and a molecular weight of 358.3 g/mol . This compound belongs to the 5-bromo-N-alkylthiophene-2-sulfonamide class, which has recently emerged as a promising scaffold in antimicrobial research . Recent scientific investigations have demonstrated that structurally related 5-bromo-N-alkylthiophene-2-sulfonamides exhibit significant antibacterial activity against challenging multidrug-resistant pathogens. Notably, specific derivatives have shown potent efficacy against New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae sequence type 147, a critical-priority pathogen according to the World Health Organization . One closely related analogue reported in the literature displayed exceptional potency with a minimum inhibitory concentration (MIC) of 0.39 µg/mL and a minimum bactericidal concentration (MBC) of 0.78 µg/mL against this resistant bacterial strain . The proposed mechanism of action for sulfonamide derivatives involves the inhibition of bacterial folate synthesis, acting as competitive antagonists of 4-aminobenzoic acid, which leads to a reduction in purine synthesis and exerts a bacteriostatic effect . This compound serves as a versatile chemical intermediate for further synthetic exploration. The bromine atom on the thiophene ring and the sulfonamide group offer excellent opportunities for structural diversification, particularly through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Researchers utilize this compound in medicinal chemistry programs aimed at developing novel antibacterial agents, chemical biology studies probing protein-ligand interactions, and as a key building block in the synthesis of complex molecules for pharmaceutical research . Handling Note: For research use only. Not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO4S2/c1-10(16-3,7-15-2)6-12-18(13,14)9-5-4-8(11)17-9/h4-5,12H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNFVIIRUZVISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(S1)Br)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of thiophene, followed by sulfonation and subsequent coupling with 2,3-dimethoxy-2-methylpropylamine. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and sulfonating agents like chlorosulfonic acid. The final coupling step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of thiophene derivatives with reduced functional groups

    Substitution: Formation of new thiophene derivatives with substituted functional groups

Scientific Research Applications

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2,3-dimethoxythiophene
  • N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide
  • 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide

Uniqueness

5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of both bromine and sulfonamide groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Biological Activity

5-Bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of antimicrobial agents. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide typically involves the following steps:

  • Preparation of Thiophene Core : The thiophene ring is formed through cyclization reactions.
  • Bromination : The introduction of the bromine atom at the 5-position is achieved through electrophilic bromination.
  • Sulfonamide Formation : The sulfonamide group is added via nucleophilic substitution reactions.
  • Alkylation : The dimethoxy-2-methylpropyl group is introduced through alkylation reactions with suitable alkyl halides.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 5-bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide against various bacterial strains, particularly resistant strains such as Klebsiella pneumoniae.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited a MIC value of 0.39 µg/mL against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, indicating strong antibacterial activity .
  • Minimum Bactericidal Concentration (MBC) : The MBC was determined to be 0.78 µg/mL, suggesting that the compound not only inhibits growth but also kills the bacteria at low concentrations .

The proposed mechanism involves interaction with bacterial enzymes and disruption of cell wall synthesis. In-silico studies suggest that the compound forms hydrogen bonds and hydrophobic interactions with target proteins in resistant bacterial strains .

Case Studies

  • Study on Antibacterial Efficacy :
    • A study conducted on various derivatives of thiophene sulfonamides demonstrated that modifications at the N-alkyl position significantly influenced antibacterial activity. Among these, the compound with a dimethoxy-2-methylpropyl group showed enhanced efficacy against resistant strains .
  • In-Vivo Trials :
    • Preliminary in-vivo trials indicated that this compound could serve as a potential therapeutic option for treating infections caused by multidrug-resistant bacteria. Further studies are needed to evaluate its safety and effectiveness in clinical settings.

Data Tables

Compound NameMIC (µg/mL)MBC (µg/mL)Target Bacteria
5-Bromo-N-(2,3-dimethoxy-2-methylpropyl)thiophene-2-sulfonamide0.390.78Klebsiella pneumoniae ST147
5-Bromo-N-Ethylthiophene-2-sulfonamide1.563.12Escherichia coli
5-Bromo-N-Propylthiophene-2-sulfonamide3.126.25Staphylococcus aureus

Q & A

Q. Key Reagents/Conditions

StepReagentsCatalyst/SolventConditionsYield
15-Bromothiophene-2-sulfonyl chloride, 2,3-dimethoxy-2-methylpropylamineDMF, LiHRT, 2–4 h70–85%
2Alkyl bromidePd(PPh₃)₄, THFMicrowave (60°C, 300 W)65–80%

How can the compound be characterized to confirm structural integrity?

Q. Advanced Characterization Techniques

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.30–7.50 (thiophene-H), δ 3.40–3.60 (OCH₃), δ 1.20–1.40 (CH(CH₃)₂) .
    • ¹³C NMR : Sulfonamide carbonyl at δ 165–170 ppm; thiophene carbons at δ 125–135 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemistry of the dimethoxypropyl group (if crystalline) .

What functionalization reactions are feasible for this compound?

Q. Basic Functionalization Strategies

  • Suzuki Coupling : Replace the bromine atom with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids in THF/K₃PO₄ .
  • Electrophilic Substitution : Vilsmeier-Haack formylation at the thiophene 4-position (electron-rich site) .
  • N-Alkylation : Introduce additional substituents via alkyl halides or epoxides under microwave conditions .

How can researchers address contradictions in regioselectivity during derivatization?

Advanced Mechanistic Analysis
Regioselectivity conflicts (e.g., formylation at 4- vs. 5´-positions) arise from competing mechanisms:

  • Electrophilic Aromatic Substitution (Vilsmeier) : Targets the most electron-rich position (adjacent to the sulfonamide group) .
  • Directed Deprotonation (Lithiation) : n-BuLi selectively deprotonates the 5´-H (more acidic due to sulfur’s inductive effect), enabling DMF-mediated formylation .
    Resolution : Use ¹H NMR to track proton environments (e.g., δ 7.05–7.11 for 5´-H) and adjust reagents to favor desired pathways .

What strategies optimize reaction yields in cross-coupling reactions?

Q. Advanced Optimization Techniques

  • Catalyst Screening : Compare Pd(PPh₃)₄ (higher yields for bulky substrates) vs. PdCl₂(dppf) (better for electron-deficient boronic acids) .
  • Solvent Effects : THF > DMF for Suzuki coupling due to better Pd solubility .
  • Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time (10 min vs. 12 h) and improves yields by 15–20% .

How can biological activity be systematically evaluated?

Q. Methodological Approaches

  • Antiproliferative Assays : Test against cancer cell lines (e.g., U87MG glioma) using MTT assays. IC₅₀ values <10 µM suggest therapeutic potential .
  • Antimicrobial Screening : Use disk diffusion against Gram-positive/negative bacteria. SAR studies highlight the role of the dimethoxypropyl group in membrane penetration .
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining to confirm mechanism .

What computational methods support structure-activity relationship (SAR) studies?

Q. Advanced Modeling Techniques

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electron density maps (thiophene ring vs. sulfonamide) .
  • Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. High-affinity poses correlate with bulky substituents at the N-alkyl group .

How should researchers analyze byproduct formation during synthesis?

Q. Data Contradiction Analysis

  • TLC/HPLC Monitoring : Detect intermediates (e.g., unreacted sulfonyl chloride) .
  • Mass Spectrometry : Identify dimers or oxidized products (e.g., [M+O]⁺ peaks).
  • Purification Adjustments : Use HCl washes to remove unreacted amine and NaHCO₃ to neutralize acidic byproducts .

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